molecular formula C25H27N3O3 B2585329 N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-54-6

N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2585329
CAS No.: 872861-54-6
M. Wt: 417.509
InChI Key: XSXQPKFCZDCYJZ-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as amides . Amides are characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom. They play a significant role in the field of medicinal chemistry and are present in many pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving amides depend on their specific structure. They can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .

Scientific Research Applications

New Chemical Entities Synthesis

Research has led to the development of novel chemical compounds, including N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, with potential biological activities. These compounds are synthesized through multiple steps, starting with benzenesulfonyl chloride and proceeding through a series of reactions to yield targeted N-substituted derivatives. The structural elucidation of these compounds is achieved using spectral analysis techniques such as 1H-NMR, IR, and mass spectrometry (H. Khalid et al., 2016).

Anticancer Research

A study focused on the synthesis and anticancer effects of novel sulfonamide-derived isatins against hepatocellular carcinoma cell lines. These compounds showed variable cytotoxicity, with some demonstrating significant safety margins in both in vitro and in vivo settings. Their potential was further validated through molecular docking studies, indicating their promising role in cancer management (M. Eldeeb et al., 2022).

Antifungal and Antibacterial Agents

Compounds derived from 2-oxo-morpholin-3-yl-acetamide have been identified as effective against a range of fungal species, including Candida and Aspergillus species. These findings are significant for developing new antifungal therapies, especially given the challenges posed by resistant strains (D. Bardiot et al., 2015).

Analgesic and Anti-inflammatory Activities

The design and synthesis of quinazolinyl acetamides have been explored for their potential analgesic and anti-inflammatory properties. Some synthesized compounds demonstrated promising activities in preclinical models, offering a basis for further exploration as therapeutic agents (V. Alagarsamy et al., 2015).

Anticonvulsant Activity

New derivatives of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant activities. Some compounds showed protection in animal models of epilepsy, highlighting their potential in epilepsy management (J. Obniska et al., 2015).

Memory Enhancement

A study on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide revealed its positive effects on memory ability in mice, suggesting its potential in treating cognitive disorders (Li Ming-zhu, 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs work by interacting with biological receptors. Without more information, it’s difficult to speculate on the mechanism of action of this specific compound .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-2-18-10-12-19(13-11-18)26-25(31)24(30)21-16-28(22-9-5-4-8-20(21)22)17-23(29)27-14-6-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXQPKFCZDCYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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